molecular formula C₁₀H₁₆O₄S B028844 d-Camphorsulfonic acid CAS No. 3144-16-9

d-Camphorsulfonic acid

Cat. No. B028844
M. Wt: 232.3 g/mol
InChI Key: MIOPJNTWMNEORI-OMNKOJBGSA-N
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Patent
US06627757B2

Procedure details

Thirty (30) g of the compound of Formula II and 0.386 g (2 mole %) of (1S)-(+)-10-camphorsulfonic acid (CSA) was charged in a 500 mL 3 necked round bottom flask equipped with a thermometer, N2 inlet and addition funnel. 111 mL of dry THF was charged to dissolve the 30 g of the compound Formula II, and the (1S)-(+)-10-camphorsulfonic acid at about 20 to 25° C. 2.2 mL of pre formed (R)-MCBS catalyst in toluene (3 mole %) was charged. 39.9 mL of 1M borane THF complex in THF solution was slowly charged over 1.5 hours at a temperature range between about 23 and 28° C. The batch was sampled for HPLC to monitor the progress of the reaction. After the reaction was judged complete, using the same subsequent procedure as described in Example 1 (i.e. quenching with MeOH, vacuum concentration of the batch, etc., but in appropriate ratios of reagents for this example), the compound of Formula I was obtained. Results varied, but in general, ˜99% yield and ˜94% de were obtained.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
111 mL
Type
solvent
Reaction Step Two
[Compound]
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.386 g
Type
reactant
Reaction Step Three
[Compound]
Name
3
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compound
Quantity
30 g
Type
reactant
Reaction Step Five
[Compound]
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[C@:1]12([CH2:11][S:12]([OH:15])(=[O:14])=[O:13])[C:8]([CH3:10])([CH3:9])[CH:5]([CH2:6][CH2:7]1)[CH2:4][C:2]2=[O:3].N#N>C1(C)C=CC=CC=1.C1COCC1>[CH3:9][C:8]1([CH3:10])[C:1]2([CH2:11][S:12]([OH:15])(=[O:14])=[O:13])[C:2]([CH2:4][CH:5]1[CH2:6][CH2:7]2)=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
111 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.386 g
Type
reactant
Smiles
[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Name
3
Quantity
500 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Five
Name
compound
Quantity
30 g
Type
reactant
Smiles
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 20 to 25° C
ADDITION
Type
ADDITION
Details
was charged
ALIQUOT
Type
ALIQUOT
Details
The batch was sampled for HPLC
CUSTOM
Type
CUSTOM
Details
the progress of the reaction
CUSTOM
Type
CUSTOM
Details
quenching with MeOH, vacuum concentration of the batch, etc.
CUSTOM
Type
CUSTOM
Details
Results
CUSTOM
Type
CUSTOM
Details
in general, ˜99% yield and ˜94% de were obtained

Outcomes

Product
Name
Type
Smiles
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06627757B2

Procedure details

Thirty (30) g of the compound of Formula II and 0.386 g (2 mole %) of (1S)-(+)-10-camphorsulfonic acid (CSA) was charged in a 500 mL 3 necked round bottom flask equipped with a thermometer, N2 inlet and addition funnel. 111 mL of dry THF was charged to dissolve the 30 g of the compound Formula II, and the (1S)-(+)-10-camphorsulfonic acid at about 20 to 25° C. 2.2 mL of pre formed (R)-MCBS catalyst in toluene (3 mole %) was charged. 39.9 mL of 1M borane THF complex in THF solution was slowly charged over 1.5 hours at a temperature range between about 23 and 28° C. The batch was sampled for HPLC to monitor the progress of the reaction. After the reaction was judged complete, using the same subsequent procedure as described in Example 1 (i.e. quenching with MeOH, vacuum concentration of the batch, etc., but in appropriate ratios of reagents for this example), the compound of Formula I was obtained. Results varied, but in general, ˜99% yield and ˜94% de were obtained.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
111 mL
Type
solvent
Reaction Step Two
[Compound]
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.386 g
Type
reactant
Reaction Step Three
[Compound]
Name
3
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compound
Quantity
30 g
Type
reactant
Reaction Step Five
[Compound]
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[C@:1]12([CH2:11][S:12]([OH:15])(=[O:14])=[O:13])[C:8]([CH3:10])([CH3:9])[CH:5]([CH2:6][CH2:7]1)[CH2:4][C:2]2=[O:3].N#N>C1(C)C=CC=CC=1.C1COCC1>[CH3:9][C:8]1([CH3:10])[C:1]2([CH2:11][S:12]([OH:15])(=[O:14])=[O:13])[C:2]([CH2:4][CH:5]1[CH2:6][CH2:7]2)=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
111 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.386 g
Type
reactant
Smiles
[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Name
3
Quantity
500 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Five
Name
compound
Quantity
30 g
Type
reactant
Smiles
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 20 to 25° C
ADDITION
Type
ADDITION
Details
was charged
ALIQUOT
Type
ALIQUOT
Details
The batch was sampled for HPLC
CUSTOM
Type
CUSTOM
Details
the progress of the reaction
CUSTOM
Type
CUSTOM
Details
quenching with MeOH, vacuum concentration of the batch, etc.
CUSTOM
Type
CUSTOM
Details
Results
CUSTOM
Type
CUSTOM
Details
in general, ˜99% yield and ˜94% de were obtained

Outcomes

Product
Name
Type
Smiles
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06627757B2

Procedure details

Thirty (30) g of the compound of Formula II and 0.386 g (2 mole %) of (1S)-(+)-10-camphorsulfonic acid (CSA) was charged in a 500 mL 3 necked round bottom flask equipped with a thermometer, N2 inlet and addition funnel. 111 mL of dry THF was charged to dissolve the 30 g of the compound Formula II, and the (1S)-(+)-10-camphorsulfonic acid at about 20 to 25° C. 2.2 mL of pre formed (R)-MCBS catalyst in toluene (3 mole %) was charged. 39.9 mL of 1M borane THF complex in THF solution was slowly charged over 1.5 hours at a temperature range between about 23 and 28° C. The batch was sampled for HPLC to monitor the progress of the reaction. After the reaction was judged complete, using the same subsequent procedure as described in Example 1 (i.e. quenching with MeOH, vacuum concentration of the batch, etc., but in appropriate ratios of reagents for this example), the compound of Formula I was obtained. Results varied, but in general, ˜99% yield and ˜94% de were obtained.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
111 mL
Type
solvent
Reaction Step Two
[Compound]
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.386 g
Type
reactant
Reaction Step Three
[Compound]
Name
3
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compound
Quantity
30 g
Type
reactant
Reaction Step Five
[Compound]
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[C@:1]12([CH2:11][S:12]([OH:15])(=[O:14])=[O:13])[C:8]([CH3:10])([CH3:9])[CH:5]([CH2:6][CH2:7]1)[CH2:4][C:2]2=[O:3].N#N>C1(C)C=CC=CC=1.C1COCC1>[CH3:9][C:8]1([CH3:10])[C:1]2([CH2:11][S:12]([OH:15])(=[O:14])=[O:13])[C:2]([CH2:4][CH:5]1[CH2:6][CH2:7]2)=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
111 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.386 g
Type
reactant
Smiles
[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Name
3
Quantity
500 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Five
Name
compound
Quantity
30 g
Type
reactant
Smiles
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 20 to 25° C
ADDITION
Type
ADDITION
Details
was charged
ALIQUOT
Type
ALIQUOT
Details
The batch was sampled for HPLC
CUSTOM
Type
CUSTOM
Details
the progress of the reaction
CUSTOM
Type
CUSTOM
Details
quenching with MeOH, vacuum concentration of the batch, etc.
CUSTOM
Type
CUSTOM
Details
Results
CUSTOM
Type
CUSTOM
Details
in general, ˜99% yield and ˜94% de were obtained

Outcomes

Product
Name
Type
Smiles
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06627757B2

Procedure details

Thirty (30) g of the compound of Formula II and 0.386 g (2 mole %) of (1S)-(+)-10-camphorsulfonic acid (CSA) was charged in a 500 mL 3 necked round bottom flask equipped with a thermometer, N2 inlet and addition funnel. 111 mL of dry THF was charged to dissolve the 30 g of the compound Formula II, and the (1S)-(+)-10-camphorsulfonic acid at about 20 to 25° C. 2.2 mL of pre formed (R)-MCBS catalyst in toluene (3 mole %) was charged. 39.9 mL of 1M borane THF complex in THF solution was slowly charged over 1.5 hours at a temperature range between about 23 and 28° C. The batch was sampled for HPLC to monitor the progress of the reaction. After the reaction was judged complete, using the same subsequent procedure as described in Example 1 (i.e. quenching with MeOH, vacuum concentration of the batch, etc., but in appropriate ratios of reagents for this example), the compound of Formula I was obtained. Results varied, but in general, ˜99% yield and ˜94% de were obtained.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
111 mL
Type
solvent
Reaction Step Two
[Compound]
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.386 g
Type
reactant
Reaction Step Three
[Compound]
Name
3
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compound
Quantity
30 g
Type
reactant
Reaction Step Five
[Compound]
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[C@:1]12([CH2:11][S:12]([OH:15])(=[O:14])=[O:13])[C:8]([CH3:10])([CH3:9])[CH:5]([CH2:6][CH2:7]1)[CH2:4][C:2]2=[O:3].N#N>C1(C)C=CC=CC=1.C1COCC1>[CH3:9][C:8]1([CH3:10])[C:1]2([CH2:11][S:12]([OH:15])(=[O:14])=[O:13])[C:2]([CH2:4][CH:5]1[CH2:6][CH2:7]2)=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
111 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.386 g
Type
reactant
Smiles
[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Name
3
Quantity
500 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Five
Name
compound
Quantity
30 g
Type
reactant
Smiles
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 20 to 25° C
ADDITION
Type
ADDITION
Details
was charged
ALIQUOT
Type
ALIQUOT
Details
The batch was sampled for HPLC
CUSTOM
Type
CUSTOM
Details
the progress of the reaction
CUSTOM
Type
CUSTOM
Details
quenching with MeOH, vacuum concentration of the batch, etc.
CUSTOM
Type
CUSTOM
Details
Results
CUSTOM
Type
CUSTOM
Details
in general, ˜99% yield and ˜94% de were obtained

Outcomes

Product
Name
Type
Smiles
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06627757B2

Procedure details

Thirty (30) g of the compound of Formula II and 0.386 g (2 mole %) of (1S)-(+)-10-camphorsulfonic acid (CSA) was charged in a 500 mL 3 necked round bottom flask equipped with a thermometer, N2 inlet and addition funnel. 111 mL of dry THF was charged to dissolve the 30 g of the compound Formula II, and the (1S)-(+)-10-camphorsulfonic acid at about 20 to 25° C. 2.2 mL of pre formed (R)-MCBS catalyst in toluene (3 mole %) was charged. 39.9 mL of 1M borane THF complex in THF solution was slowly charged over 1.5 hours at a temperature range between about 23 and 28° C. The batch was sampled for HPLC to monitor the progress of the reaction. After the reaction was judged complete, using the same subsequent procedure as described in Example 1 (i.e. quenching with MeOH, vacuum concentration of the batch, etc., but in appropriate ratios of reagents for this example), the compound of Formula I was obtained. Results varied, but in general, ˜99% yield and ˜94% de were obtained.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
111 mL
Type
solvent
Reaction Step Two
[Compound]
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.386 g
Type
reactant
Reaction Step Three
[Compound]
Name
3
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compound
Quantity
30 g
Type
reactant
Reaction Step Five
[Compound]
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[C@:1]12([CH2:11][S:12]([OH:15])(=[O:14])=[O:13])[C:8]([CH3:10])([CH3:9])[CH:5]([CH2:6][CH2:7]1)[CH2:4][C:2]2=[O:3].N#N>C1(C)C=CC=CC=1.C1COCC1>[CH3:9][C:8]1([CH3:10])[C:1]2([CH2:11][S:12]([OH:15])(=[O:14])=[O:13])[C:2]([CH2:4][CH:5]1[CH2:6][CH2:7]2)=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
111 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.386 g
Type
reactant
Smiles
[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Name
3
Quantity
500 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Five
Name
compound
Quantity
30 g
Type
reactant
Smiles
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 20 to 25° C
ADDITION
Type
ADDITION
Details
was charged
ALIQUOT
Type
ALIQUOT
Details
The batch was sampled for HPLC
CUSTOM
Type
CUSTOM
Details
the progress of the reaction
CUSTOM
Type
CUSTOM
Details
quenching with MeOH, vacuum concentration of the batch, etc.
CUSTOM
Type
CUSTOM
Details
Results
CUSTOM
Type
CUSTOM
Details
in general, ˜99% yield and ˜94% de were obtained

Outcomes

Product
Name
Type
Smiles
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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